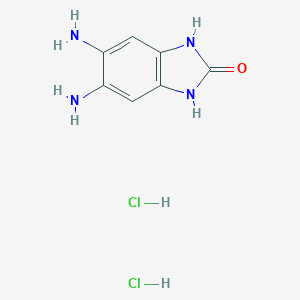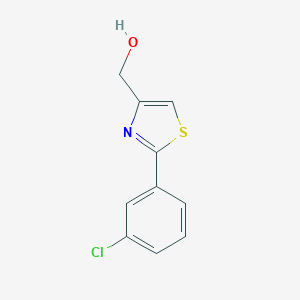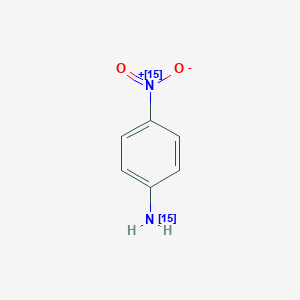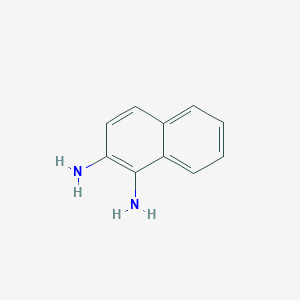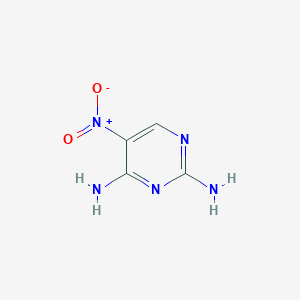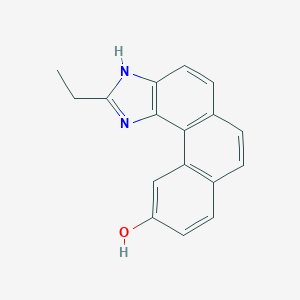
3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- is a chemical compound that has shown potential in various scientific research applications. This compound belongs to the class of heterocyclic compounds and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- is not fully understood. However, studies have suggested that this compound may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress, which are known to contribute to the development of neurodegenerative disorders.
Effets Biochimiques Et Physiologiques
Studies have shown that 3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- in lab experiments is its potential for use in cancer research and the treatment of neurodegenerative disorders. However, one of the main limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the research on 3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl-. One direction is to further investigate its mechanism of action and potential use in cancer research and the treatment of neurodegenerative disorders. Another direction is to explore its potential use in other areas of research, such as infectious diseases and autoimmune disorders. Additionally, future research may focus on developing less toxic derivatives of this compound that can be used in a wider range of experiments.
In conclusion, 3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- is a chemical compound that has shown potential in various scientific research applications, particularly in cancer research and the treatment of neurodegenerative disorders. While its mechanism of action is not fully understood, studies have suggested that it may work by inhibiting certain enzymes and reducing inflammation and oxidative stress. However, its toxicity may limit its use in some experiments. Future research may focus on further investigating its mechanism of action, exploring its potential use in other areas of research, and developing less toxic derivatives of this compound.
Méthodes De Synthèse
The synthesis of 3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- involves a multi-step process that includes the reaction of 2-ethylimidazole with 1,2-dibromoethane, followed by the reaction of the resulting compound with 1,10-phenanthroline. The final product is obtained through the reaction of the intermediate compound with sodium hydride and water.
Applications De Recherche Scientifique
3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- has shown potential in various scientific research applications. One of the main applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
114460-41-2 |
|---|---|
Nom du produit |
3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- |
Formule moléculaire |
C17H14N2O |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
2-ethyl-3H-naphtho[1,2-e]benzimidazol-10-ol |
InChI |
InChI=1S/C17H14N2O/c1-2-15-18-14-8-6-11-4-3-10-5-7-12(20)9-13(10)16(11)17(14)19-15/h3-9,20H,2H2,1H3,(H,18,19) |
Clé InChI |
NTGPGKFOILAMOT-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1)C=CC3=C2C4=C(C=C3)C=CC(=C4)O |
SMILES canonique |
CCC1=NC2=C(N1)C=CC3=C2C4=C(C=C3)C=CC(=C4)O |
Autres numéros CAS |
114460-41-2 |
Synonymes |
3H-Phenanthro(3,4-d)imidazol-10-ol, 2-ethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



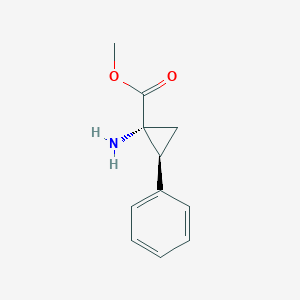
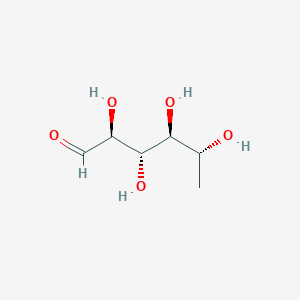
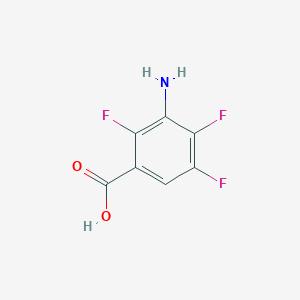
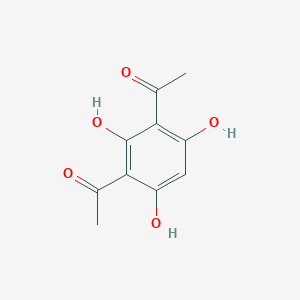
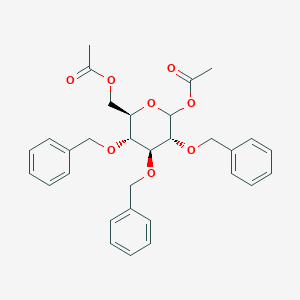
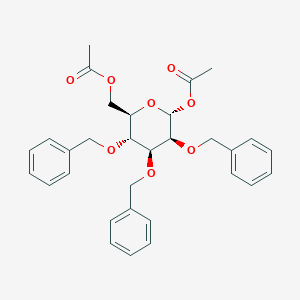
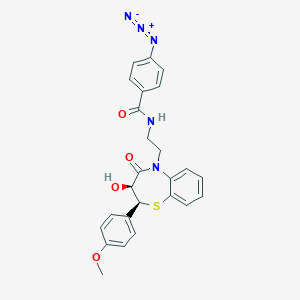
![p-Ethylcalix[7]arene](/img/structure/B43631.png)
